3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a pyridine ring substituted with ethoxy and fluoro groups, along with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of the fluoro group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring .
Scientific Research Applications
3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-pyridin-2-ylbenzenesulfonamide
- 3-ethoxy-4-chloro-N-pyridin-2-ylbenzenesulfonamide
- 3-ethoxy-4-fluoro-N-thiazol-2-ylbenzenesulfonamide
Uniqueness
3-ethoxy-4-fluoro-N-(2-pyridinyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H13FN2O3S |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
OYSQACZJZVZOFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
Origin of Product |
United States |
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